Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom and a benzoxepine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium as a catalyst and an organoboron reagent to form the carbon-carbon bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the benzoxepine ring allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a similar structure but lacking the bromine atom and benzoxepine ring.
Benzonatate: A compound with a similar ester functional group but different overall structure and biological activity.
Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological properties.
The uniqueness of ETHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16BrNO4 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
ethyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16BrNO4/c1-2-25-20(24)14-4-3-5-17(12-14)22-19(23)13-8-9-26-18-7-6-16(21)11-15(18)10-13/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
MNSASEHVRTXALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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